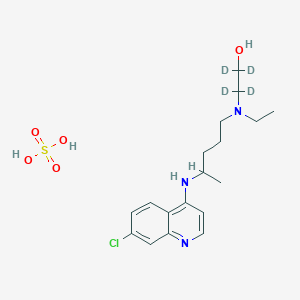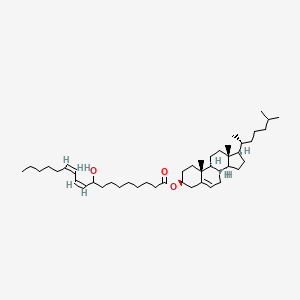
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene is a chemical compound with the molecular formula C12H15BrFN . It is used in industrial applications .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene consists of a benzene ring with a bromine atom, a fluorine atom, and a piperidinomethyl group attached .Physical And Chemical Properties Analysis
1-Bromo-2-fluoro-3-(piperidinomethyl)benzene has a molecular weight of 272.1566032 . Other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Nucleophilic Aromatic Substitution Reactions
Studies on nucleophilic aromatic substitution reactions involving compounds with similar structural features have shown that these reactions are crucial for creating new chemical bonds and introducing functional groups into aromatic systems. The reaction of piperidine with nitro-aromatic compounds, as described by Pietra and Vitali (1972), provides a quantitative yield of substituted benzene derivatives, highlighting the potential of using such methodologies for synthesizing derivatives of 1-Bromo-2-fluoro-3-(piperidinomethyl)benzene for pharmaceutical or material science applications (Pietra & Vitali, 1972).
Synthesis of Biologically Active Compounds
The synthesis of biologically active molecules often involves bromo- and fluoro- substituted benzene rings as key intermediates. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, a non-steroidal anti-inflammatory drug, indicates the importance of halogenated benzene derivatives in pharmaceutical synthesis (Qiu et al., 2009).
Supramolecular Chemistry
Compounds with benzene cores are pivotal in the development of supramolecular structures due to their ability to engage in π-π interactions and hydrogen bonding. Benzene-1,3,5-tricarboxamide, for example, has been shown to self-assemble into one-dimensional nanometer-sized rod-like structures, underscoring the potential of benzene derivatives in nanotechnology and polymer processing (Cantekin, De Greef, & Palmans, 2012).
Environmental and Health Impact Studies
The environmental and health impacts of benzene derivatives, including those related to occupational exposures and bioremediation of contaminated sites, have been extensively studied. For instance, the bioremediation of monoaromatic pollutants such as benzene in groundwater through in situ methods demonstrates the environmental relevance of understanding the chemical behavior of benzene derivatives (Farhadian et al., 2008).
Fluorescence and Photophysical Studies
The relationship between the structure of fluorescent dyes, including the number of benzene rings and their excitation wavelengths, is crucial for the development of new fluorescent materials. This understanding can aid in the design of fluorescent probes based on benzene derivatives for bioimaging or sensing applications (Wen, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(3-bromo-2-fluorophenyl)methyl]piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFN/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFAJXZRZYUIJN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C(=CC=C2)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742737 |
Source


|
| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355246-98-8 |
Source


|
| Record name | 1-[(3-Bromo-2-fluorophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)





![6H-Thiazolo[4,5-g][1,4]benzoxazine(9CI)](/img/no-structure.png)




